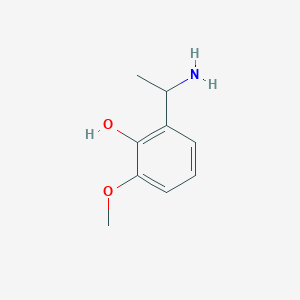![molecular formula C24H21NO5 B13543997 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Hydroxyethylation: The next step involves the introduction of the hydroxyethyl group. This can be done through a nucleophilic substitution reaction where the protected amino compound reacts with an appropriate hydroxyethylating agent.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction times. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: Piperidine, DMF (dimethylformamide), room temperature.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of the free amino compound.
Aplicaciones Científicas De Investigación
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein interactions and functions, where it serves as a protected amino acid derivative.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as peptide bond formation. The hydroxyethyl and benzoic acid moieties can also engage in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains attached to the amino group.
Boc-protected amino acids: These use a tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc.
Cbz-protected amino acids: These use a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is unique due to its specific combination of the Fmoc protecting group, hydroxyethyl group, and benzoic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Propiedades
Fórmula molecular |
C24H21NO5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C24H21NO5/c26-13-22(15-9-11-16(12-10-15)23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) |
Clave InChI |
NRRSLUFTHXAOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


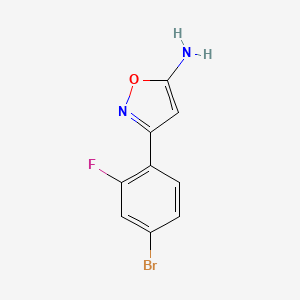
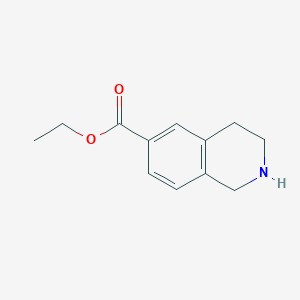

![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/no-structure.png)

![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
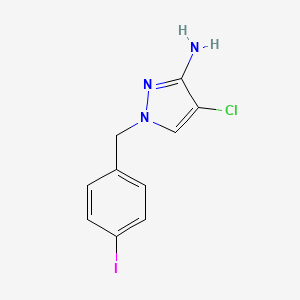

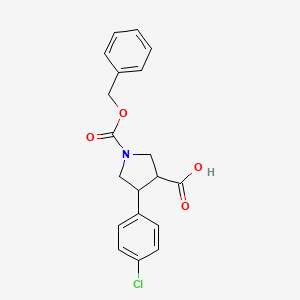
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)

